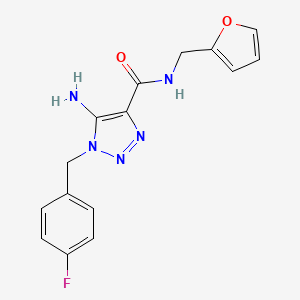

5-amino-1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUBCRIUDISMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring functionalized with an amino group, a 4-fluorobenzyl moiety, and a furan-2-ylmethyl group. Its molecular formula is with a molecular weight of approximately 293.30 g/mol. The triazole ring is known for its stability and ability to form hydrogen bonds, which enhances its utility in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by blocking neuroinflammatory pathways. For instance, some derivatives inhibit the NF-kB signaling pathway and reduce the production of reactive oxygen species (ROS) .

- Antimicrobial Activity : Triazole derivatives are often explored for their antimicrobial properties. The presence of the furan ring may contribute to enhanced activity against various pathogens .

Pharmacological Studies

Research has shown that compounds with a similar triazole structure exhibit significant biological activities:

- Chagas Disease Treatment : A study on related 5-amino-1,2,3-triazole derivatives indicated promising results against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated submicromolar activity (pEC50 > 6) and improved oral exposure profiles .

- Neuroprotective Studies : In vitro studies have reported that triazole derivatives exhibit protective effects against Aβ-induced neurotoxicity in neuronal cell lines. This suggests potential applications in neurodegenerative diseases such as Alzheimer’s .

Research Findings and Case Studies

Synthesis and Optimization

The synthesis of this compound typically involves:

- Cycloaddition Reaction : Utilizing azides and alkynes under copper(I) catalysis.

- Purification : Techniques such as column chromatography are employed to isolate the desired product.

Optimization studies focus on enhancing potency and solubility while minimizing toxicity. For example, modifications to the substituents on the triazole ring can significantly influence biological activity.

Q & A

Q. Critical Variables :

- Catalyst : Cu(I) catalysts (e.g., CuBr) improve cycloaddition efficiency, but excess catalyst may lead to side reactions.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove residuals.

- Temperature : Elevated temperatures (60–80°C) accelerate coupling reactions but risk decomposition of heat-sensitive intermediates .

How can structural ambiguities in the triazole-carboxamide scaffold be resolved using crystallographic methods?

Advanced Research Focus

X-ray crystallography with SHELXL () is the gold standard for resolving structural ambiguities:

Data Collection : High-resolution (<1.0 Å) data from single crystals (grown via slow evaporation in ethanol/water mixtures) minimizes refinement errors.

Refinement : SHELXL’s robust least-squares algorithms handle anisotropic displacement parameters, critical for accurately modeling the fluorobenzyl and furan substituents.

Validation : The WinGX/ORTEP suite () visualizes thermal ellipsoids to confirm bond lengths and angles (e.g., triazole N-N distances: ~1.3 Å; C-F bond: 1.35 Å) .

Q. Advanced Research Focus

Derivative Synthesis : Systematically modify substituents (e.g., replace furan with thiophene or pyridine) while retaining the triazole-carboxamide core .

In Silico Screening : Use quantum mechanical calculations (DFT) to predict electronic effects of substituents on reactivity and binding.

High-Throughput Assays : Screen derivatives against a panel of targets (e.g., kinases, microbial strains) to identify selectivity trends.

Q. Example SAR Table :

| Substituent (R1/R2) | LogP | IC50 (µM, Kinase X) |

|---|---|---|

| 4-Fluorobenzyl/Furan | 2.5 | 1.8 |

| 3-Chlorobenzyl/Furan | 3.1 | 12.4 |

| 4-Fluorobenzyl/Thiophene | 3.0 | 0.9 |

What analytical techniques are critical for validating purity and stability of this compound under storage conditions?

Q. Basic Research Focus

HPLC-PDA : Use C18 columns (ACN/water gradient) to quantify purity (>98%) and detect degradation products (e.g., hydrolyzed carboxamide).

NMR Spectroscopy : Monitor chemical stability via 1H/19F NMR; fluorine’s sharp singlet (~-115 ppm) confirms structural integrity .

Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; track changes via LC-MS to identify hydrolysis or oxidation pathways .

Key Finding : The compound showed <5% degradation after 4 weeks under recommended storage (-20°C, desiccated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.